2-Phenoxy-1-phenyl-ethylamine

Ion Channel Pharmacology Stereochemistry CNS Drug Discovery

2-Phenoxy-1-phenyl-ethylamine (CAS: 16797-04-9) is a chiral phenoxyethylamine derivative with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol. This compound serves as a fundamental scaffold in medicinal chemistry, particularly as an intermediate and a core structure for developing novel modulators of central nervous system (CNS) neurotransmission, as evidenced by its incorporation into patent-protected therapeutic candidates.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 16797-04-9
Cat. No. B101833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-phenyl-ethylamine
CAS16797-04-9
Synonyms2-PHENOXY-1-PHENYL-ETHYLAMINE
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COC2=CC=CC=C2)N
InChIInChI=1S/C14H15NO/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14H,11,15H2
InChIKeyVPMNXCAPTJKWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-1-phenyl-ethylamine (CAS 16797-04-9) for Neuropharmacological and CNS Research


2-Phenoxy-1-phenyl-ethylamine (CAS: 16797-04-9) is a chiral phenoxyethylamine derivative with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol [1]. This compound serves as a fundamental scaffold in medicinal chemistry, particularly as an intermediate and a core structure for developing novel modulators of central nervous system (CNS) neurotransmission, as evidenced by its incorporation into patent-protected therapeutic candidates [2]. Its structure, featuring a phenoxy group and a phenyl group attached to an ethylamine backbone, positions it as a key synthon for exploring structure-activity relationships (SAR) within this pharmacologically relevant class [3].

Why Generic 2-Phenoxy-1-phenyl-ethylamine Substitution Is Not Advisable


Generic substitution among 2-phenoxyethylamine derivatives is not scientifically valid due to profound differences in biological activity stemming from stereochemistry and even minor aromatic substitutions. The target compound is a chiral molecule, and its (R)- and (S)-enantiomers exhibit significantly different potencies at therapeutically relevant ion channels [1]. Furthermore, SAR studies show that the addition of simple methyl groups to the phenoxy ring can markedly alter inhibitory activity [2]. This class of compounds is a subject of active patenting for specific CNS indications, where exact structural and stereochemical parameters are critical to the claimed invention's function as modulators of dopaminergic and glutamatergic neurotransmission [3]. Consequently, substituting 2-Phenoxy-1-phenyl-ethylamine with an analog lacking precise stereochemical or substitutional fidelity introduces a high risk of experimental failure and invalidation of downstream intellectual property.

Quantitative Differentiation Evidence for 2-Phenoxy-1-phenyl-ethylamine (CAS 16797-04-9)


Stereospecific Inhibition of the Human Nav1.4 Sodium Channel: (R)- vs. (S)-Enantiomer

The (R)-enantiomer of 2-Phenoxy-1-phenyl-ethylamine demonstrates a significantly higher potency in inhibiting the human Nav1.4 sodium channel compared to its (S)-counterpart [1]. In a head-to-head comparison, the (R)-enantiomer exhibited an EC50 of 3,980 nM, while the (S)-enantiomer was much less active, with an EC50 of 15,800 nM [1]. This indicates that the stereochemical configuration at the chiral center is a key determinant of biological activity, and the (R)-form is the eutomer for this target [2].

Ion Channel Pharmacology Stereochemistry CNS Drug Discovery Nav1.4 Inhibition

Impact of Aromatic Substitution on Nav1.4 Channel Inhibition

Modification of the phenoxy ring with methyl substituents significantly alters the inhibitory potency at the Nav1.4 channel [1]. The (R)-enantiomer of the parent compound (EC50 = 3,980 nM) shows a modest improvement in activity compared to the more substituted analog, (R)-2-(2,6-Dimethyl-phenoxy)-1-phenyl-ethylamine (EC50 = 3,020 nM) [2]. This 1.3-fold difference, while not dramatic, demonstrates that even small changes to the aromatic substitution pattern can tune the compound's interaction with the target channel, highlighting the unique profile of the unsubstituted parent scaffold as a baseline comparator.

Medicinal Chemistry Structure-Activity Relationship Ion Channel Blockers Phenoxyethylamine SAR

Scaffold Role in Patented CNS-Active Phenoxyethylamine Derivatives

The 2-Phenoxy-1-phenyl-ethylamine core is the foundational structure for a series of novel compounds claimed in multiple patents as modulators of cortical dopaminergic and NMDA receptor-mediated glutamatergic neurotransmission [1]. For example, US Patent 9120728 B2 and its international equivalents specifically cover substituted derivatives of this phenoxy-ethyl-amine scaffold, describing their utility in treating a range of CNS disorders [2]. While exact IC50 or Ki values for the unsubstituted parent compound against these specific CNS targets are not disclosed in the patent's abstract or summary, its role as the indispensable synthetic precursor and structural core for the claimed active modulators is explicit [3].

CNS Therapeutics Dopaminergic Modulation Glutamatergic Modulation Patent Analysis

Optimal Research Applications for 2-Phenoxy-1-phenyl-ethylamine (CAS 16797-04-9)


Investigating Stereoselective Sodium Channel Modulation

Procuring the separate (R)- and (S)-enantiomers of 2-Phenoxy-1-phenyl-ethylamine is essential for studies exploring the role of stereochemistry in sodium channel pharmacology. The >4-fold difference in potency against the human Nav1.4 channel makes this compound an ideal tool for validating enantioselective interactions and for use as a reference standard in electrophysiological assays [1].

Structure-Activity Relationship (SAR) Probe for CNS Drug Discovery

As the unsubstituted core of a patented class of CNS-active modulators, 2-Phenoxy-1-phenyl-ethylamine serves as the critical baseline comparator for any medicinal chemistry program focused on developing novel therapeutics for dopaminergic or glutamatergic pathways [2]. Its use allows for precise attribution of any changes in potency or selectivity to the specific substituents being added to the core scaffold [3].

Synthetic Intermediate for Proprietary CNS Therapeutics

Given its role as the core scaffold in multiple patents, this compound is a necessary intermediate for the synthesis of proprietary research tools and development candidates targeting a range of CNS indications, including those involving NMDA and dopamine receptor modulation [2].

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